

# Technical Guide: Physicochemical Properties of 4,4-Difluoropiperidine Hydrochloride

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *4,4-Difluoropiperidine hydrochloride*

Cat. No.: *B134069*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core physicochemical properties of **4,4-Difluoropiperidine hydrochloride** (CAS No: 144230-52-4). This compound is a valuable building block in medicinal chemistry, particularly for the development of novel therapeutics. The strategic incorporation of fluorine atoms onto the piperidine scaffold can significantly modulate a molecule's metabolic stability, lipophilicity, and binding affinity, making it a key component in modern drug discovery.<sup>[1][2][3]</sup> This guide presents key quantitative data, detailed experimental protocols for property determination, and visualizations of relevant workflows and biological pathways.

## Core Physicochemical Data

The physicochemical properties of **4,4-Difluoropiperidine hydrochloride** are summarized in the tables below. These parameters are crucial for predicting its behavior in biological systems and for designing appropriate formulations.

Table 1: General and Physical Properties

Property	Value	Source(s)
CAS Number	144230-52-4	[4][5][6]
Molecular Formula	C <sub>5</sub> H <sub>10</sub> ClF <sub>2</sub> N	[6][7]
Molecular Weight	157.59 g/mol	[7]
Appearance	White to off-white or pale yellow crystals or powder	[5][6]
Melting Point	173-177 °C	[5]
Boiling Point	223.4 °C at 760 mmHg	
Density	1.222 g/cm <sup>3</sup>	

Table 2: Acid-Base and Partitioning Properties

Property	Value	Source(s)
pKa (of 4,4-Difluoropiperidine)	8.5 (experimentally determined for the free base)	
logP (calculated)	Value not readily available for the hydrochloride salt. The presence of the hydrochloride salt is expected to significantly decrease the logP compared to the free base, increasing its hydrophilicity.	
Solubility	The hydrochloride salt form enhances solubility in polar solvents, particularly water.[4]	

## Experimental Protocols

Detailed experimental methodologies for determining the key physicochemical properties of **4,4-Difluoropiperidine hydrochloride** are outlined below. These are generalized protocols

and may require optimization for this specific compound.

## Synthesis of 4,4-Difluoropiperidine Hydrochloride

A common method for the synthesis of **4,4-Difluoropiperidine hydrochloride** involves the fluorination of a protected piperidone derivative, followed by deprotection and salt formation.

The following protocol is adapted from a patented method.[8]

Materials:

- N-Boc-4-piperidone
- Trifluorosulfonyl morpholine (fluorinating agent)
- Dichloromethane (DCM)
- Methanol
- Hydrogen chloride (gas)
- Acetone
- Argon gas

Procedure:

- Fluorination:
  - In a four-necked flask under an argon atmosphere, dissolve N-Boc-4-piperidone in dichloromethane.
  - Cool the reaction mixture to 15-20 °C using an ice-water bath.
  - Slowly add the trifluorosulfonyl morpholine fluorinating agent to the solution.
  - Allow the reaction to proceed until completion, which can be monitored by thin-layer chromatography (TLC).

- Upon completion, quench the reaction and work up to isolate the N-Boc-4,4-difluoropiperidine intermediate.
- Deprotection and Salt Formation (One-Pot):
  - Dissolve the crude N-Boc-4,4-difluoropiperidine in a mixture of dichloromethane and methanol.
  - Bubble hydrogen chloride gas through the solution for a specified period to effect the removal of the Boc protecting group and subsequent formation of the hydrochloride salt.
  - Monitor the reaction for completion.
- Isolation and Purification:
  - Concentrate the reaction mixture under reduced pressure to obtain a solid.
  - Disperse the solid in acetone to form a slurry.
  - Filter the solid, wash with acetone, and dry under vacuum to yield **4,4-Difluoropiperidine hydrochloride** as a white solid.

## Determination of Melting Point

The melting point is a critical indicator of purity.<sup>[9]</sup><sup>[10]</sup>

Apparatus:

- Melting point apparatus (e.g., Mel-Temp or similar)
- Capillary tubes (sealed at one end)
- Mortar and pestle

Procedure:

- Sample Preparation: Finely grind a small amount of crystalline **4,4-Difluoropiperidine hydrochloride** using a mortar and pestle.<sup>[11]</sup>

- **Capillary Loading:** Tap the open end of a capillary tube into the powdered sample to introduce a small amount of the solid. Invert the tube and tap it gently on a hard surface to pack the solid into the sealed end to a height of 2-3 mm.[\[11\]](#)
- **Measurement:**
  - Place the loaded capillary tube into the heating block of the melting point apparatus.
  - Heat the sample rapidly to a temperature approximately 15-20 °C below the expected melting point.
  - Then, decrease the heating rate to 1-2 °C per minute to allow for accurate determination.
  - Record the temperature at which the first droplet of liquid appears (onset of melting) and the temperature at which the last solid crystal disappears (completion of melting). This range is the melting point.[\[9\]](#)[\[11\]](#)

## Determination of Boiling Point (Micro Method)

For small sample volumes, a micro boiling point determination can be employed.[\[12\]](#)[\[13\]](#)

Apparatus:

- Small test tube
- Capillary tube (sealed at one end)
- Thermometer
- Heating bath (e.g., oil bath or heating block)

Procedure:

- **Sample Preparation:** Place a small amount (a few drops) of the liquid form of the free base (if available) into a small test tube.
- **Capillary Insertion:** Place a capillary tube, with the sealed end up, into the test tube containing the sample.

- Heating:
  - Secure the test tube to a thermometer and immerse it in a heating bath.
  - Heat the bath gradually. As the temperature rises, air trapped in the capillary tube will be expelled, seen as a slow stream of bubbles.
  - When the boiling point is reached, a rapid and continuous stream of bubbles will emerge from the capillary tube.[14]
- Measurement:
  - Remove the heat source and allow the apparatus to cool slowly.
  - The boiling point is the temperature at which the bubbling stops and the liquid begins to be drawn into the capillary tube.[13][14]

## Determination of Aqueous Solubility

A qualitative or semi-quantitative determination of solubility can be performed as follows.[15]  
[16]

Apparatus:

- Small test tubes
- Vortex mixer
- Analytical balance

Procedure:

- Add a small, accurately weighed amount of **4,4-Difluoropiperidine hydrochloride** (e.g., 1-5 mg) to a test tube.
- Add a known volume of deionized water (e.g., 1 mL).
- Vortex the mixture vigorously for a set period (e.g., 1-2 minutes).

- Visually inspect the solution for any undissolved solid. If the solid has completely dissolved, the compound is soluble at that concentration.
- If undissolved solid remains, the solution is saturated. The concentration of the saturated solution can be determined by analytical methods such as HPLC after filtration.

## Determination of pKa

The pKa of the piperidinium ion can be determined by potentiometric titration.<sup>[17][18]</sup>

Apparatus:

- pH meter with a suitable electrode
- Burette
- Beaker and magnetic stirrer

Procedure:

- Prepare a dilute aqueous solution of **4,4-Difluoropiperidine hydrochloride** of known concentration.
- Titrate this solution with a standardized solution of a strong base (e.g., NaOH), while continuously monitoring the pH.
- Record the pH values after each addition of the titrant.
- Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point, where half of the piperidinium ions have been neutralized.

## Determination of Octanol-Water Partition Coefficient (logP)

The shake-flask method is a standard approach for the experimental determination of logP.<sup>[19]</sup>

Apparatus:

- Separatory funnel or screw-cap vials
- Vortex mixer or shaker
- Centrifuge
- UV-Vis spectrophotometer or HPLC

Procedure:

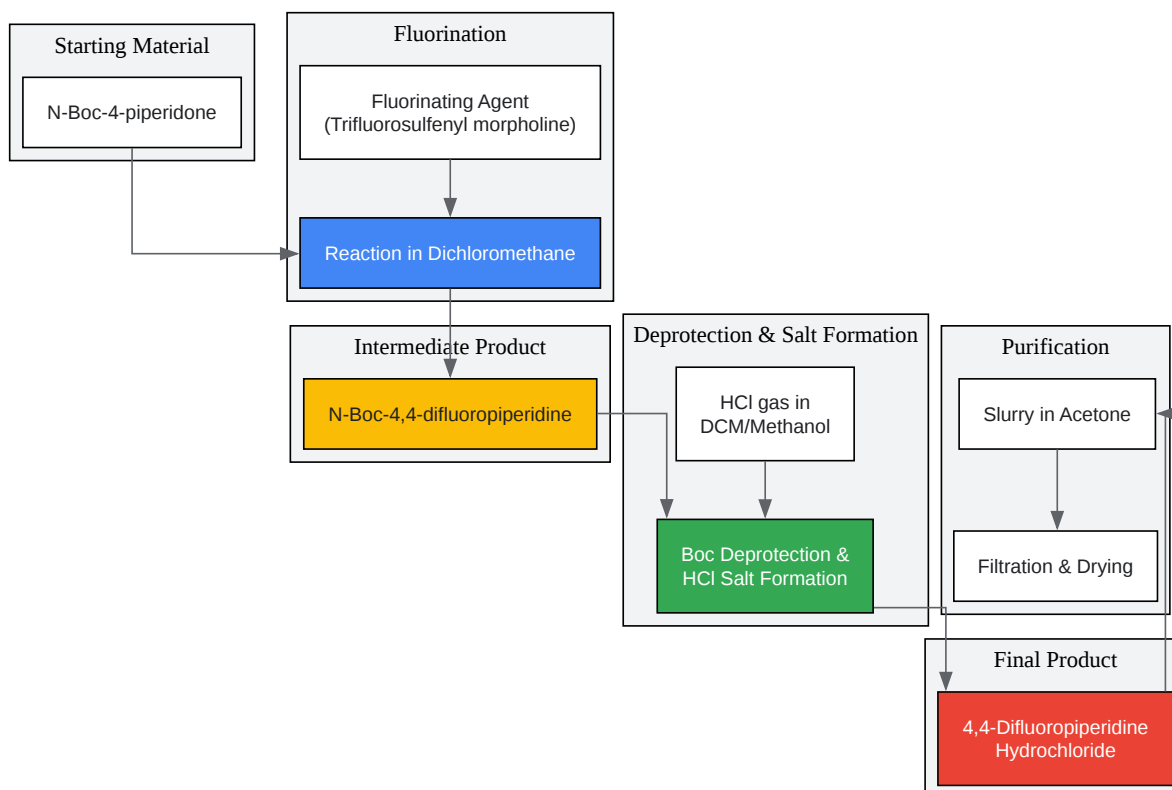
- Prepare a stock solution of **4,4-Difluoropiperidine hydrochloride** in either water or octanol.
- Add a known volume of this solution to a separatory funnel or vial containing a known volume of the other immiscible solvent (pre-saturate both solvents with each other).
- Shake the mixture vigorously for a set period to allow for partitioning equilibrium to be reached.
- Allow the two phases to separate, using centrifugation if necessary.
- Determine the concentration of the compound in each phase using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).
- Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of P.

## Visualizations

### Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of **4,4-Difluoropiperidine hydrochloride**.





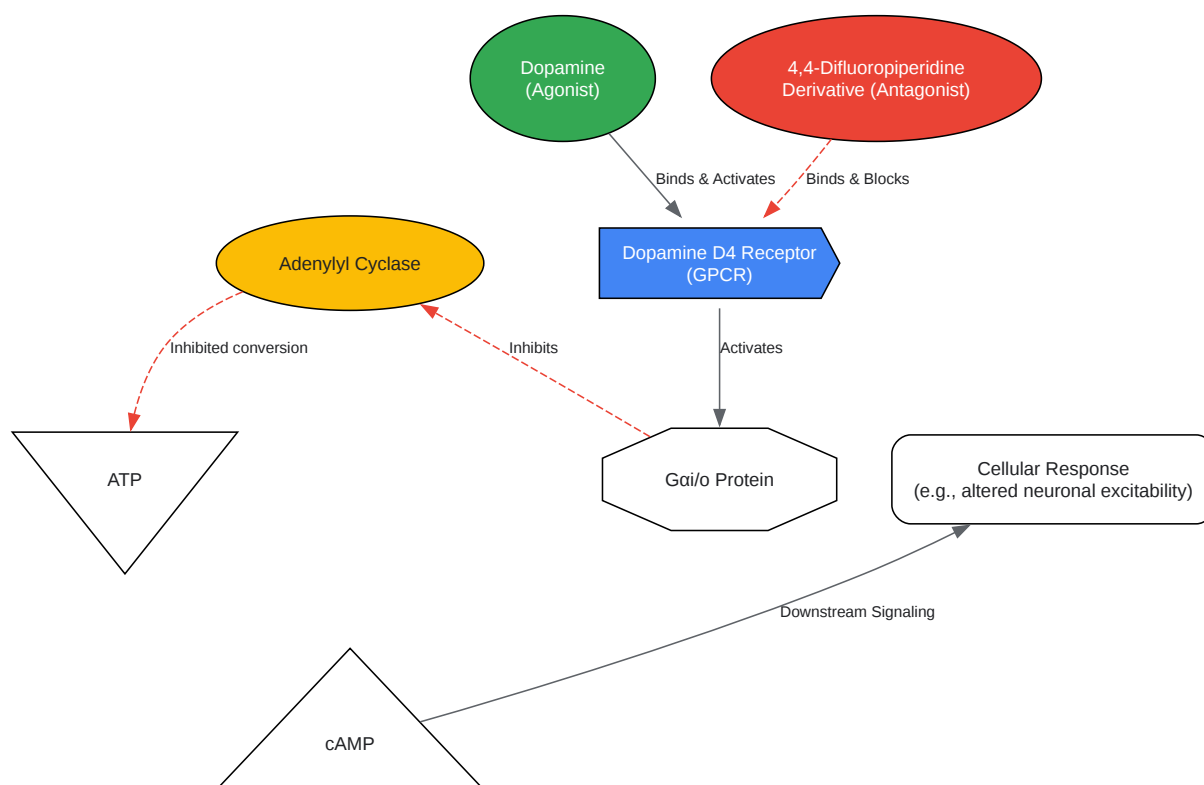
[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of **4,4-Difluoropiperidine hydrochloride**.

## Potential Biological Pathway Involvement

Fluorinated piperidines are of significant interest in neuroscience drug discovery.[20] The 4,4-difluoropiperidine scaffold has been identified as a potent antagonist for the Dopamine D4 receptor (D4R), which is implicated in various neurological and psychiatric disorders.[21] The

following diagram illustrates a simplified signaling pathway for a G-protein coupled receptor like the D4 receptor.



[Click to download full resolution via product page](#)

Caption: Simplified Dopamine D4 receptor signaling and antagonism.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. benchchem.com [benchchem.com]
- 2. Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CAS 144230-52-4: 4,4-Difluoropiperidine hydrochloride [cymitquimica.com]
- 5. 4,4-Difluoropiperidine hydrochloride [lzchemical.com]
- 6. L19555.03 [thermofisher.com]
- 7. 4,4-Difluoropiperidine hydrochloride | C<sub>5</sub>H<sub>10</sub>ClF<sub>2</sub>N | CID 2758351 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. CN111116456B - Preparation method of 4, 4-difluoropiperidine hydrochloride - Google Patents [patents.google.com]
- 9. chem.ucalgary.ca [chem.ucalgary.ca]
- 10. chm.uri.edu [chm.uri.edu]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. chem.ucalgary.ca [chem.ucalgary.ca]
- 13. uomus.edu.iq [uomus.edu.iq]
- 14. Video: Boiling Points - Procedure [jove.com]
- 15. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 16. youtube.com [youtube.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. hrcak.srce.hr [hrcak.srce.hr]
- 19. acdlabs.com [acdlabs.com]

- 20. Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Synthesis and Biological Characterization of 4,4-Difluoro-3-(phenoxyethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Technical Guide: Physicochemical Properties of 4,4-Difluoropiperidine Hydrochloride]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b134069#physicochemical-properties-of-4-4-difluoropiperidine-hydrochloride]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)